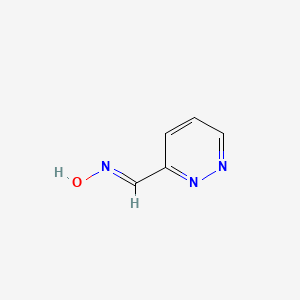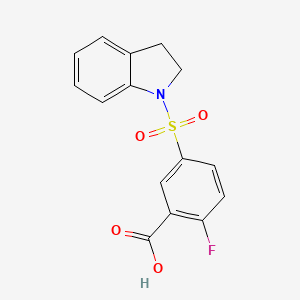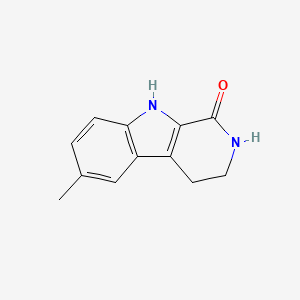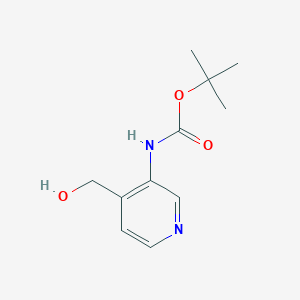
Pyridazine-3-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine-3-carbaldehyde oxime is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . It is related to Pyridine-3-carbaldehyde, also known as nicotinaldehyde, which is an organic compound with the formula C5H4NCHO .
Molecular Structure Analysis
The molecular structure of Pyridazine-3-carbaldehyde oxime can be analyzed using quantum chemical calculations, such as DFT/B3LYP/6–311+G (d,p) level of theory . These calculations can determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .Chemical Reactions Analysis
While specific chemical reactions involving Pyridazine-3-carbaldehyde oxime are not available, it’s known that pyridazine derivatives can participate in various chemical reactions, including [3 + n] cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of Pyridazine-3-carbaldehyde oxime can be determined using various spectroscopic techniques, such as Fourier transform infrared, Fourier transform Raman, and UV–visible spectra . The molecular formula of a related compound, Pyridine-3-carbaldehyde, is C6H5NO .Scientific Research Applications
Antimicrobial Activity
Pyridazine derivatives have shown a wide range of pharmacological activities, including antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.
Antidepressant Properties
These compounds have also been found to have antidepressant effects . This suggests that they could be used in the treatment of mental health disorders such as depression.
Anti-hypertensive Effects
Pyridazine derivatives have demonstrated anti-hypertensive properties . This means they could potentially be used in the management of high blood pressure.
Anticancer Applications
These compounds have shown anticancer properties . They could potentially be used in the development of new cancer treatments.
Antiplatelet and Antiulcer Properties
Pyridazine derivatives have demonstrated both antiplatelet and antiulcer properties . This suggests potential applications in the treatment of conditions such as blood clots and ulcers.
Herbicidal and Antifeedant Properties
These compounds have shown herbicidal and antifeedant properties . This suggests potential applications in agriculture, for example in the development of new pesticides or herbicides.
Drug Discovery and Development
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
Opto-electronics
Pyridazine and its derivatives have demonstrated interesting potential applications in different fields of science, including opto-electronics . This suggests potential applications in the development of new opto-electronic devices.
Safety and Hazards
Future Directions
Pyridazine derivatives have emerged as privileged structures in heterocyclic chemistry due to their potential applications in medicinal chemistry and optoelectronics . Future research could focus on exploring these applications further, as well as developing new synthesis methods and studying the properties of these compounds in more detail.
properties
IUPAC Name |
(NE)-N-(pyridazin-3-ylmethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-7-4-5-2-1-3-6-8-5/h1-4,9H/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMYFNDMUOCIMO-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-3-carbaldehyde oxime | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2647529.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2647531.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)
![1'-methylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2647538.png)

![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)
![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)
![3-[(4-Methylpentan-2-yl)amino]propane-1,2-diol](/img/structure/B2647543.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2647544.png)



